Methyl 2,5,6-trichloronicotinate
Description
Significance of Pyridine (B92270) and Nicotinate (B505614) Scaffolds in Modern Organic Synthesis
The pyridine ring, a nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of natural products and synthetic compounds with profound biological and material applications. tandfonline.comnih.govnih.gov Its presence can significantly influence a molecule's properties, including basicity, water solubility, stability, and the ability to form hydrogen bonds. researchgate.net These characteristics make pyridine and its derivatives, such as nicotinates (esters or salts of nicotinic acid), highly sought-after in drug discovery and medicinal chemistry. researchgate.netrsc.org The pyridine motif is found in numerous FDA-approved drugs and is instrumental in improving the biochemical potency and metabolic stability of pharmaceutical agents. tandfonline.comnih.govresearchgate.netrsc.org Nicotinate scaffolds, in particular, are key components in various bioactive molecules and serve as versatile intermediates in organic synthesis. mdpi.com
Overview of Halogenated Nicotinates: Synthetic Utility and Reactivity
The introduction of halogen atoms onto the nicotinate framework dramatically alters its chemical reactivity and opens up new avenues for synthetic transformations. Halogenated pyridines, including chlorinated nicotinates, are valuable precursors in cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which are powerful methods for forming carbon-carbon bonds. nih.gov The chlorine atoms on the pyridine ring of methyl 2,5,6-trichloronicotinate act as leaving groups, allowing for sequential and site-selective substitution reactions with a variety of nucleophiles. researchgate.net This controlled reactivity is crucial for the construction of highly functionalized pyridine derivatives that would be difficult to access through other synthetic routes. The reactivity of the halogen substituents is influenced by their position on the ring, with some positions being more susceptible to nucleophilic attack than others. researchgate.net
Positional Isomerism and Structural Specificity of this compound
Positional isomerism, the phenomenon where compounds have the same molecular formula but differ in the position of substituents on a parent structure, is of paramount importance in the study of substituted pyridines. youtube.comrsc.org The specific arrangement of the three chlorine atoms and the methyl ester group in this compound defines its unique chemical identity and reactivity profile. This precise substitution pattern distinguishes it from other trichloronicotinate isomers, each of which will exhibit different electronic and steric properties, leading to distinct outcomes in chemical reactions. The strategic placement of the chlorine atoms at the 2, 5, and 6 positions influences the electrophilicity of the pyridine ring and the accessibility of each chlorinated carbon for nucleophilic substitution.
Research Scope and Objectives for Advanced Investigations of this compound
Further research into this compound is geared towards fully exploiting its synthetic potential. Key objectives include the development of novel and efficient methodologies for its synthesis and the exploration of its utility as a platform for creating diverse molecular architectures. A primary focus is on understanding the regioselectivity of nucleophilic substitution reactions, allowing for the programmed introduction of various functional groups at specific positions on the pyridine ring. Advanced investigations will likely involve its use in the synthesis of novel agrochemicals, pharmaceuticals, and functional materials, leveraging the unique properties imparted by the trichlorinated pyridine core.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄Cl₃NO₂ cymitquimica.com |
| Molecular Weight | 240.5 g/mol cymitquimica.com |
| Purity | Min. 95% cymitquimica.com |
Related Isomers and Their Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 2-chloronicotinate | 40134-18-7 | C₇H₆ClNO₂ | 171.58 nih.gov |
| Methyl 5,6-dichloronicotinate | 56055-54-0 | C₇H₅Cl₂NO₂ | 206.03 |
Structure
3D Structure
Properties
Molecular Formula |
C7H4Cl3NO2 |
|---|---|
Molecular Weight |
240.5 g/mol |
IUPAC Name |
methyl 2,5,6-trichloropyridine-3-carboxylate |
InChI |
InChI=1S/C7H4Cl3NO2/c1-13-7(12)3-2-4(8)6(10)11-5(3)9/h2H,1H3 |
InChI Key |
QTCZCWMGRYKQNO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1Cl)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 2,5,6 Trichloronicotinate
Historical and Classical Approaches to Polychlorinated Pyridine (B92270) Derivatives
The synthesis of polychlorinated pyridine derivatives has historically relied on high-temperature and often non-selective chlorination reactions of pyridine or its simpler derivatives. These classical approaches typically involve the direct reaction of the pyridine feedstock with chlorine gas at elevated temperatures, often in the vapor phase or in the presence of a catalyst.
One of the foundational methods for introducing multiple chlorine atoms onto a pyridine ring is the high-temperature vapor-phase chlorination of picolines (methylpyridines). For instance, the chlorination of beta-picoline (3-methylpyridine) in the vapor phase can lead to a mixture of chlorinated picolines, which can be further chlorinated to yield polychlorinated pyridines. These reactions often require temperatures in the range of 250°C to 450°C. The selectivity of these reactions is often low, resulting in a complex mixture of isomers that require extensive purification.
Another classical approach involves the liquid-phase chlorination of pre-functionalized pyridines. For example, pyridine hydrochloride has been chlorinated with chlorine gas at temperatures between 115°C and 120°C. Such methods, while effective in producing chlorinated pyridines, often suffer from harsh reaction conditions and the formation of significant amounts of by-products. The use of Lewis acid catalysts, such as ferric chloride or aluminum chloride, was introduced to improve the efficiency and selectivity of these chlorination reactions. However, catalyst deactivation and the generation of difficult-to-separate by-products have been persistent challenges.
Modern Synthetic Pathways to Methyl 2,5,6-trichloronicotinate
Modern synthetic strategies for this compound have focused on developing more controlled and regioselective methods, moving away from the often indiscriminate nature of classical approaches. These pathways typically involve the synthesis of a key precursor, 2,5,6-trichloronicotinic acid, followed by its esterification.
A plausible synthetic route to the precursor 2,5,6-trichloronicotinic acid involves the multi-step chlorination of a suitable picoline derivative, followed by hydrolysis. A key intermediate in this pathway is 2,5,6-trichloro-3-(trichloromethyl)pyridine. This intermediate can be synthesized through the exhaustive chlorination of 3-picoline or a partially chlorinated derivative. The trichloromethyl group can then be hydrolyzed to a carboxylic acid.
For instance, the synthesis can commence with 2-chloro-5-chloromethyl pyridine. This starting material can undergo a two-step chlorination process. The first step involves the chlorination of the methyl group under ultraviolet radiation to yield 2-chloro-5-(trichloromethyl)pyridine. Subsequent chlorination of the pyridine ring at a higher temperature (e.g., 175 °C) in the presence of a catalyst like tungsten(VI) chloride (WCl6) can introduce the additional chlorine atoms at the 3- and 6-positions, leading to 2,3,6-trichloro-5-(trichloromethyl)pyridine. A similar strategy could be envisioned to arrive at the 2,5,6-trichloro isomer from an appropriate starting material.
Once 2,5,6-trichloro-3-(trichloromethyl)pyridine is obtained, it can be hydrolyzed to 2,5,6-trichloronicotinic acid. This hydrolysis is typically carried out in the presence of a strong acid, such as sulfuric acid.
Regioselective Chlorination Strategies of Nicotinate (B505614) Precursors
Achieving the specific 2,5,6-trichloro substitution pattern through direct and regioselective chlorination of a nicotinate precursor, such as methyl nicotinate, is a significant challenge. The electronic properties of the pyridine ring and the directing effects of the substituents play a crucial role. The ester group at the 3-position is electron-withdrawing, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles primarily to the 5- and to a lesser extent, the 2- and 6-positions. However, achieving trichlorination at the desired positions with high selectivity is difficult and often leads to a mixture of isomers.
Modern approaches to enhance regioselectivity in pyridine chlorination include the use of specific catalytic systems and reaction conditions. While direct regioselective chlorination of methyl nicotinate to the 2,5,6-trichloro derivative is not a well-established high-yield method, research into directing group strategies and catalyst design continues to be an active area.
Esterification Protocols for Tricarboxylic Acid Precursors
The final step in the synthesis of this compound is the esterification of 2,5,6-trichloronicotinic acid. The presence of three electron-withdrawing chlorine atoms on the pyridine ring can influence the reactivity of the carboxylic acid group. Standard Fischer esterification conditions, which involve reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, are generally applicable to nicotinic acid and its derivatives.
However, for sterically hindered or electronically deactivated carboxylic acids, more robust esterification methods may be required. These can include the use of activating agents such as thionyl chloride or oxalyl chloride to first form the more reactive acyl chloride, which is then reacted with methanol. Other modern esterification protocols that could be employed include carbodiimide-mediated couplings or the use of diazomethane, although the latter is hazardous and typically used on a small scale.
The choice of esterification method will depend on the scale of the reaction and the desired purity of the final product. For industrial-scale production, a direct, acid-catalyzed esterification would be preferred for its cost-effectiveness and operational simplicity.
| Esterification Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Methanol, Sulfuric Acid | Reflux | Simple, inexpensive | Reversible, may require excess alcohol |
| Acyl Chloride Formation | Thionyl Chloride, then Methanol | Mild to moderate temperature | High yielding, irreversible | Generates HCl, requires handling of corrosive reagents |
| Carbodiimide Coupling | DCC/EDC, DMAP, Methanol | Room temperature | Mild conditions | Stoichiometric by-products, can be expensive |
One-Pot and Cascade Reactions for Direct Synthesis
The development of one-pot or cascade reactions for the direct synthesis of this compound from simpler precursors is a desirable but challenging goal. Such a process would ideally involve the sequential chlorination and esterification of a starting material like 3-picoline or nicotinic acid in a single reaction vessel, thereby improving efficiency and reducing waste.
Currently, there are no well-established one-pot procedures specifically for the synthesis of this compound. The vastly different reaction conditions required for high-temperature chlorination and milder esterification make a true one-pot synthesis difficult to achieve. However, tandem or flow-chemistry approaches, where the crude product of one reaction is directly fed into the next reaction zone without intermediate purification, could offer a more streamlined and efficient synthesis in the future.
Exploration of Novel Synthetic Routes to this compound
The quest for more efficient and sustainable methods for the synthesis of highly functionalized pyridines continues to drive research in this area. Novel synthetic routes that avoid harsh reaction conditions and the use of stoichiometric and often toxic reagents are of particular interest.
Catalyst Development for Enhanced Reaction Efficiency
A key area of research is the development of new catalysts for the chlorination of pyridine derivatives. The goal is to design catalysts that can operate at lower temperatures, provide higher regioselectivity, and exhibit greater stability and recyclability.
Recent advancements in catalysis for C-H activation and functionalization could potentially be applied to the synthesis of polychlorinated pyridines. For example, transition metal catalysts, particularly those based on palladium, rhodium, or iridium, have shown promise in the directed C-H functionalization of aromatic and heteroaromatic compounds. While not yet specifically demonstrated for the synthesis of this compound, these catalytic systems could pave the way for more selective and efficient chlorination strategies in the future.
Furthermore, the use of supported catalysts, where the active catalytic species is immobilized on a solid support, offers advantages in terms of catalyst separation and reuse. Research into the use of zeolites and other porous materials as supports for chlorination catalysts is ongoing. These materials can provide shape selectivity and enhance the stability of the catalyst under the demanding conditions of chlorination reactions.
| Catalyst Type | Examples | Potential Advantages |
| Lewis Acids | FeCl3, AlCl3, WCl6 | Readily available, effective for chlorination |
| Supported Catalysts | Catalysts on zeolites, silica, or alumina | Ease of separation, potential for recyclability |
| Transition Metal Catalysts | Palladium, Rhodium, Iridium complexes | High activity, potential for high regioselectivity |
The continued exploration of novel synthetic routes and the development of more efficient catalytic systems will be crucial for the sustainable and cost-effective production of this compound and other valuable polychlorinated pyridine derivatives.
Atom-Economy and Step-Economy Principles in Synthesis
The principles of atom and step economy are central to evaluating the efficiency and environmental impact of a synthetic route. Atom economy, a concept developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the desired product. Step economy refers to the efficiency of a synthesis in terms of the number of individual chemical transformations required.
In the proposed synthesis of this compound, the atom economy of each step can be analyzed to identify areas where waste is generated.
Analysis of Atom Economy:
Step 1: Vapor-Phase Chlorination of 3-Picoline
In this step, a significant portion of the reactants' mass is converted into the byproduct, hydrogen chloride (HCl). This results in a relatively low atom economy for this transformation.
Step 2: Hydrolysis of 2,5,6-trichloro-3-(trichloromethyl)pyridine
The hydrolysis of the trichloromethyl group to a carboxylic acid proceeds as follows: C₆HCl₆N + 2H₂O → C₆H₂Cl₃NO₂ + 3HCl
Similar to the chlorination step, this reaction generates three equivalents of hydrogen chloride as a byproduct, leading to a suboptimal atom economy.
Step 3: Esterification of 2,5,6-trichloronicotinic acid
A common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. C₆H₂Cl₃NO₂ + CH₃OH ⇌ C₇H₄Cl₃NO₂ + H₂O
This reaction produces water as a byproduct. While water is a benign byproduct, it still detracts from a perfect atom economy.
Data Table: Theoretical Atom Economy of the Proposed Synthesis
| Step | Reaction | Desired Product | Byproducts | Molecular Weight of Desired Product ( g/mol ) | Total Molecular Weight of Reactants ( g/mol ) | Theoretical Atom Economy (%) |
| 1 | C₆H₇N + 6Cl₂ → C₆HCl₆N + 6HCl | C₆HCl₆N | 6HCl | 299.78 | 518.23 | 57.85 |
| 2 | C₆HCl₆N + 2H₂O → C₆H₂Cl₃NO₂ + 3HCl | C₆H₂Cl₃NO₂ | 3HCl | 226.45 | 335.81 | 67.43 |
| 3 | C₆H₂Cl₃NO₂ + CH₃OH → C₇H₄Cl₃NO₂ + H₂O | C₇H₄Cl₃NO₂ | H₂O | 240.48 | 258.48 | 93.04 |
Note: The calculation for atom economy is based on the formula: (Molecular mass of desired product / Sum of molecular masses of all reactants) x 100.
Process Intensification and Scalability of this compound Production
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the production of this compound, several opportunities for process intensification exist, particularly in the highly exothermic and hazardous chlorination step.
Continuous Flow Chemistry for Chlorination:
The vapor-phase chlorination of 3-picoline is a prime candidate for the application of continuous flow chemistry. Traditional batch reactors can suffer from poor heat and mass transfer, leading to localized "hot spots," potential runaway reactions, and the formation of undesired byproducts. In contrast, continuous flow reactors, with their high surface-area-to-volume ratio, offer superior control over reaction parameters such as temperature, pressure, and residence time.
Advantages of Flow Chemistry for Chlorination:
| Feature | Benefit |
| Enhanced Heat Transfer | Efficiently dissipates the heat generated during the exothermic chlorination, preventing temperature spikes and improving safety. |
| Precise Residence Time Control | Allows for fine-tuning of the reaction time to maximize the yield of the desired polychlorinated product while minimizing over-chlorination. |
| Improved Mass Transfer | Ensures efficient mixing of the gaseous reactants (3-picoline and chlorine), leading to more consistent product quality. |
| Increased Safety | The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, reducing the risk of accidents. |
| Scalability | Production can be scaled up by operating the reactor for longer periods or by "numbering-up" – using multiple reactors in parallel – which is often more straightforward than scaling up a batch reactor. |
Process Intensification in Subsequent Steps:
For the hydrolysis and esterification steps, other process intensification techniques could be employed. Microwave-assisted synthesis, for example, can significantly accelerate reaction rates for esterification, potentially reducing reaction times from hours to minutes. The use of solid-supported catalysts or reagents could also facilitate product purification and catalyst recycling, aligning with the principles of green chemistry and process efficiency.
Scalability Considerations:
Furthermore, the management of byproducts, particularly the large volumes of hydrogen chloride generated, is a critical consideration for large-scale production. An integrated process that includes a system for capturing and potentially recycling or neutralizing the HCl is essential for an economically viable and environmentally responsible manufacturing process. The development of robust and long-lasting catalysts for the vapor-phase chlorination is also crucial for ensuring the long-term operational efficiency and cost-effectiveness of the synthesis on a large scale.
Investigations into the Chemical Reactivity and Transformation Chemistry of Methyl 2,5,6 Trichloronicotinate
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for electron-deficient aromatic rings like the one in methyl 2,5,6-trichloronicotinate. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The stability of this intermediate, and thus the rate of the reaction, is greatest when the negative charge can be delocalized onto the electronegative nitrogen atom. This occurs when nucleophilic attack happens at the positions ortho or para to the nitrogen.
The chlorine atom at the 2-position (ortho to the pyridine nitrogen) is predicted to be one of the most reactive sites for SNAr. Its proximity to the ring nitrogen provides powerful activation by stabilizing the intermediate Meisenheimer complex through resonance. This allows for selective displacement of the C2-chloro substituent by a wide range of nucleophiles, including alkoxides, thiolates, and amines, under relatively mild conditions. The high reactivity of this position enables the introduction of a functional group preferentially at C2 while leaving the other chloro-substituents intact, provided the reaction conditions are carefully controlled.
The chlorine atom at the 5-position is meta to the pyridine nitrogen. In SNAr reactions, meta positions are significantly less reactive because the negative charge of the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen. Consequently, nucleophilic substitution at the C5-position of this compound is expected to be far more difficult than at the C2 or C6 positions. Furthermore, any potential attack at C5 would be subject to considerable steric hindrance from the adjacent chlorine atom at C6 and the methyl ester group at C3, making this position the least likely site for substitution under kinetic control.
Similar to the 2-position, the 6-position is ortho to the pyridine nitrogen and is therefore strongly activated towards nucleophilic attack. However, the reactivity at C6 can be tempered by steric factors. While electronically comparable to the C2 site, the C6 position is flanked by a chlorine atom at C5. This can create more steric congestion for an incoming nucleophile compared to the C2 position, which is adjacent to the relatively smaller ring hydrogen (after substitution at C2) or the ester group. This difference in steric environment could potentially be exploited to achieve selective functionalization between the C2 and C6 positions, with C2 generally being the more accessible site for bulkier nucleophiles. stackexchange.com
The differential reactivity of the three chlorine atoms (C2 ≈ C6 > > C5) allows for the possibility of sequential SNAr reactions to create multifunctionalized pyridine derivatives. By carefully selecting the nucleophile and controlling the reaction stoichiometry and temperature, one can achieve stepwise substitution. For instance, a soft nucleophile under mild conditions might react exclusively at the C2 position. The resulting product, methyl 5,6-dichloro-2-(substituted)nicotinate, could then be subjected to a second SNAr reaction, likely at the C6 position, using a different nucleophile under more forcing conditions. This stepwise approach is a powerful strategy for the controlled synthesis of highly substituted pyridines from a single precursor. Research on analogous systems like 2,3,5,6-tetrachloropyridine (B1294921) has demonstrated that such site-selective reactions are feasible, leading to di-, tri-, and tetra-substituted products. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites
Beyond SNAr, the chloro-substituents on the this compound ring serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide using a palladium catalyst, is a premier method for forming C-C bonds. spkx.net.cnresearchgate.net The reactivity of aryl chlorides in this reaction generally follows the same principles as SNAr, with the oxidative addition of the palladium catalyst to the C-Cl bond being the key step. For polychlorinated pyridines, the order of reactivity is typically C2/C6 > C4 > C3/C5. baranlab.org
Therefore, for this compound, Suzuki-Miyaura coupling is expected to occur preferentially at the C2 and C6 positions. By controlling the stoichiometry of the boronic acid and the reaction conditions, selective mono-arylation at the most reactive site (likely C2) can be achieved. Studies on the closely related 3,5-dibromo-2,6-dichloropyridine (B8238365) have shown that selective coupling at the more reactive halogen positions (in that case, the bromines at C3/C5) can be accomplished before reaction at the less reactive chloro-positions (C2/C6), highlighting the feasibility of chemoselective cross-coupling. nih.gov Similarly, work on 2,3,5,6-tetrachloropyridine has demonstrated that sequential Suzuki-Miyaura reactions can be performed, first yielding 2,6-diaryl-3,5-dichloropyridines, which can then undergo further coupling at the remaining positions. researchgate.net
This predictable selectivity allows for the strategic construction of complex biaryl and heteroaryl structures. The table below illustrates typical conditions for selective Suzuki-Miyaura reactions on an analogous polychlorinated pyridine, demonstrating the principles applicable to this compound.
Table 1: Illustrative Conditions for Regioselective Suzuki-Miyaura Coupling of an Analogous Polychloropyridine Note: The following data is for the selective arylation of 2,3,5,6-tetrachloropyridine and is presented to illustrate the expected reactivity and conditions for this compound. researchgate.net
| Entry | Aryl Boronic Acid | Equivalents of Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Yield (%) |
| 1 | Phenylboronic acid | 1.1 | Pd₂(dba)₃ (2.5) / SPhos (10) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 2-Phenyl-3,5,6-trichloropyridine | 89 |
| 2 | Phenylboronic acid | 2.2 | Pd₂(dba)₃ (2.5) / SPhos (10) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 2,6-Diphenyl-3,5-dichloropyridine | 95 |
| 3 | 4-Methoxyphenylboronic acid | 2.2 | Pd₂(dba)₃ (2.5) / SPhos (10) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 2,6-Bis(4-methoxyphenyl)-3,5-dichloropyridine | 96 |
Heck and Sonogashira Coupling Reactions
The Heck and Sonogashira reactions are powerful palladium-catalyzed methods for the formation of carbon-carbon bonds, typically involving the reaction of an aryl or vinyl halide with an alkene (Heck) or a terminal alkyne (Sonogashira). organic-chemistry.orgwikipedia.org In the case of this compound, the regioselectivity of these reactions is a critical consideration due to the presence of three distinct C-Cl bonds.
The reactivity of halopyridines in palladium-catalyzed couplings is known to be dependent on the position of the halogen. Generally, halogens at the 2- and 4-positions are more susceptible to oxidative addition to the palladium(0) catalyst than those at the 3- and 5-positions. This is attributed to the electronic influence of the nitrogen atom, which lowers the electron density at the α- and γ-positions, facilitating the oxidative addition step. nih.gov
For this compound, the chlorine atoms are at the 2-, 5-, and 6-positions. Based on general principles, the C2-Cl and C6-Cl bonds (both α to the pyridine nitrogen) would be expected to be more reactive than the C5-Cl bond (β to the nitrogen). Between the C2 and C6 positions, the steric hindrance around the C6 position, being ortho to the C5-chloro substituent, might slightly disfavor its reaction compared to the C2 position. The C5-Cl bond is anticipated to be the least reactive in these coupling reactions.
Heck Reaction: In a hypothetical Heck reaction with an alkene such as styrene, it is predicted that the coupling would preferentially occur at the C2 or C6 position. The choice of phosphine (B1218219) ligand on the palladium catalyst could potentially influence the regioselectivity. Bulky ligands might favor reaction at the less sterically hindered C2 position.
Sonogashira Coupling: Similarly, in a Sonogashira coupling with a terminal alkyne, for instance, phenylacetylene, the formation of a C-C bond is expected to occur selectively at the C2 or C6 position. acs.org The use of a copper(I) co-catalyst is standard in Sonogashira reactions, although copper-free conditions have also been developed. wikipedia.org
A representative table of conditions for Sonogashira couplings on related chloropyridine substrates is presented below to illustrate typical reaction parameters.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Et₃N | DMF | 80 | 75 | acs.org |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI, Et₃N | Toluene | 100 | 82 | acs.org |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 88 | acs.org |
Buchwald-Hartwig Amination for C-N Bond Construction
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. organic-chemistry.org This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. For this compound, this reaction offers a pathway to introduce a wide range of nitrogen-containing substituents.
The regioselectivity of the Buchwald-Hartwig amination on polychlorinated pyridines generally follows the same principles as C-C coupling reactions, with the 2- and 6-positions being more reactive than the 5-position. nih.gov Therefore, the reaction of this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base (e.g., sodium tert-butoxide) would be expected to yield mono-aminated products at either the C2 or C6 position. The choice of ligand is crucial in Buchwald-Hartwig aminations, with bulky, electron-rich phosphine ligands often providing the best results. acs.org
Below is a table summarizing typical conditions for the Buchwald-Hartwig amination of related chloro-heteroaromatic compounds.
| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 92 | acs.org |
| Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 85 | nih.gov |
| Benzylamine | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 88 | organic-chemistry.org |
Kumada, Negishi, and Stille Couplings
The Kumada, Negishi, and Stille reactions are other cornerstone palladium- or nickel-catalyzed cross-coupling reactions that utilize different organometallic reagents to form C-C bonds.
Kumada Coupling: This reaction employs a Grignard reagent (R-MgX) as the nucleophilic partner. The high reactivity of Grignard reagents can sometimes lead to a lack of chemoselectivity, but they are advantageous due to their ready availability. For this compound, a Kumada coupling would likely proceed with regioselectivity favoring the 2- or 6-position.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent (R-ZnX). These reagents are generally more tolerant of functional groups than Grignard reagents. The coupling with this compound is expected to show good regioselectivity for the C2 or C6 positions.
Stille Coupling: In the Stille reaction, an organotin reagent (R-SnR'₃) is used. wikipedia.org Organostannanes are stable to air and moisture and tolerate a wide variety of functional groups, making the Stille coupling a very versatile method. The reactivity order for the coupling of organostannanes with aryl halides is generally I > Br > Cl. The coupling of aryl chlorides often requires more specialized and highly active catalysts. nih.gov The regioselectivity on the this compound ring is anticipated to be similar to the other cross-coupling reactions, favoring the positions alpha to the nitrogen. libretexts.org
The following table provides representative conditions for these coupling reactions on analogous aryl chlorides.
| Coupling Reaction | Organometallic Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Kumada | Phenylmagnesium bromide | Ni(dppe)Cl₂ | THF | 60 | 78 | acs.org |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 70 | 85 | acs.org |
| Stille | Tributyl(phenyl)tin | Pd₂(dba)₃/P(t-Bu)₃ | Toluene | 110 | 80 | nih.gov |
Reactions Involving the Methyl Ester Moiety
The methyl ester group at the 3-position of the pyridine ring is also a site for various chemical transformations.
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, transesterification with a different alcohol (e.g., ethanol, isopropanol) would yield the corresponding ethyl or isopropyl ester. This reaction is typically performed by using the desired alcohol as the solvent and a catalytic amount of a strong acid (like sulfuric acid) or a base (like sodium alkoxide). The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. youtube.com
| Alcohol | Catalyst | Solvent | Temperature (°C) | Reference |
| Ethanol | H₂SO₄ (cat.) | Ethanol | Reflux | google.com |
| Isopropanol | NaO-iPr (cat.) | Isopropanol | Reflux | masterorganicchemistry.com |
| Benzyl alcohol | Ti(O-iPr)₄ | Toluene | 100 | organic-chemistry.org |
Amidation: The methyl ester of this compound can be converted to an amide by reaction with a primary or secondary amine. This reaction often requires elevated temperatures or the use of a catalyst. Enzymatic methods, for instance using Candida antarctica lipase (B570770) B (Novozym® 435), have been shown to be effective for the amidation of methyl nicotinate (B505614) with various amines under mild conditions. nih.gov
Hydrazinolysis: Reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) leads to the formation of the corresponding acid hydrazide (nicotinohydrazide derivative). researchgate.net This transformation is typically carried out by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent like ethanol. researchgate.net Acid hydrazides are versatile intermediates for the synthesis of various heterocyclic compounds.
| Reagent | Solvent | Temperature (°C) | Product | Reference |
| Isobutylamine | Novozym® 435 | Toluene | N-Isobutyl-2,5,6-trichloronicotinamide | nih.gov |
| Hydrazine hydrate | Ethanol | Reflux | 2,5,6-Trichloronicotinohydrazide | researchgate.net |
The selective reduction of the methyl ester group in the presence of the chloro substituents on the pyridine ring presents a synthetic challenge. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the ester but might also react with the C-Cl bonds.
More selective reducing agents are therefore required. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters, but its reactivity can be enhanced by the use of additives or specific solvent systems. For instance, NaBH₄ in a mixture of THF and methanol (B129727) has been reported to reduce aromatic methyl esters to the corresponding alcohols. cdnsciencepub.com This method could potentially be applied to this compound to yield (2,5,6-trichloropyridin-3-yl)methanol.
The partial reduction of the ester to an aldehyde is even more challenging. This can sometimes be achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of the stoichiometry and reaction temperature would be crucial to avoid over-reduction to the alcohol.
| Reagent | Solvent | Temperature (°C) | Product | Reference |
| NaBH₄/MeOH | THF | Room Temp | (2,5,6-Trichloropyridin-3-yl)methanol | cdnsciencepub.com |
| DIBAL-H | Toluene | -78 | 2,5,6-Trichloronicotinaldehyde | acs.org |
Electrophilic and Radical Transformations
Direct electrophilic aromatic substitution on the pyridine ring of this compound is anticipated to be challenging. The cumulative electron-withdrawing influence of the three chlorine atoms and the nicotinate ester group significantly deactivates the ring towards attack by electrophiles. In general, electrophilic substitution on pyridine itself is considerably more difficult than on benzene (B151609) and typically requires harsh reaction conditions, favoring substitution at the 3- and 5-positions. quimicaorganica.org For highly deactivated systems like the title compound, even more forcing conditions would likely be necessary, with a low probability of successful transformation before decomposition occurs.
One strategy to enhance the reactivity of the pyridine ring towards electrophiles is through the formation of the corresponding pyridine N-oxide. The N-oxide can donate electron density into the ring, thereby activating it for electrophilic attack, typically at the 4-position. youtube.com Subsequent reduction of the N-oxide would restore the pyridine ring.
Functional Group Interconversions and Derivatization Strategies
The presence of multiple reactive sites in this compound, namely the three chlorine atoms and the methyl ester group, allows for a range of functional group interconversions and derivatization strategies. These transformations are key to synthesizing novel analogs with potentially interesting biological or material properties.
Nucleophilic Aromatic Substitution
The chlorine atoms on the pyridine ring, particularly at the 2- and 6-positions which are activated by the ring nitrogen, are expected to be the most reactive sites for nucleophilic aromatic substitution (SNAr). A wide variety of nucleophiles can be employed to displace these chlorine atoms, leading to a diverse array of substituted nicotinates.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions on this compound
| Nucleophile | Reagent Example | Potential Product |
| Amines | Primary or secondary amines (e.g., RNH2, R2NH) | Amino-substituted nicotinates |
| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | Methoxy-substituted nicotinates |
| Thiolates | Sodium thiophenoxide (NaSPh) | Phenylthio-substituted nicotinates |
| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Hydroxy-substituted nicotinates |
The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to the functionalization of halopyridines. organic-chemistry.orgnih.gov These methods offer a versatile approach to derivatizing this compound.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a highly effective method for creating biaryl structures or introducing alkyl or vinyl groups. organic-chemistry.orgnih.govyoutube.com
Stille Coupling: The Stille reaction utilizes organotin reagents as coupling partners with the chloropyridine under palladium catalysis. wikipedia.orgorganic-chemistry.orglibretexts.orgthermofisher.com This method is known for its tolerance of a wide range of functional groups.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides a direct route to synthesize arylamines from aryl halides. organic-chemistry.orgwikipedia.orgnih.govlibretexts.org It would be a key method for introducing a variety of primary and secondary amine functionalities at the chlorinated positions of the nicotinate ring.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Potential Product |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)2) | Pd(PPh3)4 / SPhos | Aryl-substituted nicotinates |
| Stille | Organostannane (R-SnBu3) | Pd(PPh3)4 | Alkyl-, vinyl-, or aryl-substituted nicotinates |
| Buchwald-Hartwig | Amine (RNH2) | Pd2(dba)3 / BINAP | Amino-substituted nicotinates |
Dehalogenation
Selective or complete removal of the chlorine atoms can be achieved through dehalogenation reactions. This can be useful for synthesizing less chlorinated derivatives or the parent methyl nicotinate structure. Common methods include reaction with zinc powder in the presence of a proton source or palladium-catalyzed hydrodehalogenation using a hydride source like polymethylhydrosiloxane (B1170920) (PMHS). google.commsu.edu
Transformations of the Ester Group
The methyl ester functionality provides another avenue for derivatization.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting 2,5,6-trichloronicotinic acid would be a versatile intermediate for further reactions. researchgate.net
Amidation: Reaction of the ester with ammonia (B1221849) or primary/secondary amines can lead to the formation of the corresponding amide. This transformation can be carried out directly or via the hydrolysis to the carboxylic acid followed by amide coupling.
Reduction: The ester group can be reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4). This would yield (2,5,6-trichloropyridin-3-yl)methanol.
Table 3: Potential Transformations of the Ester Group
| Reaction Type | Reagent(s) | Product Functional Group |
| Hydrolysis | NaOH (aq), then H3O+ | Carboxylic Acid |
| Amidation | NH3 or RNH2 | Amide |
| Reduction | LiAlH4 | Primary Alcohol |
Advanced Spectroscopic Analysis and Structural Elucidation of Methyl 2,5,6 Trichloronicotinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei. For methyl 2,5,6-trichloronicotinate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.
The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the presence of only two protons: one on the pyridine (B92270) ring and the protons of the methyl ester group.
The single aromatic proton, H-4, is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. Its exact chemical shift is influenced by the strong electron-withdrawing effects of the three chlorine atoms and the ester group. The methyl protons of the ester group (-OCH₃) will also appear as a singlet, typically in the range of δ 3.8 to 4.2 ppm.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 8.5 - 8.8 | s |
| -OCH₃ | 3.9 - 4.1 | s |
Coupling constants are not applicable here as both signals are expected to be singlets.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are significantly influenced by the positions of the three chlorine substituents. The electron-withdrawing nature of chlorine generally leads to a downfield shift (deshielding) of the directly attached carbon atoms (C-2, C-5, and C-6). The carbonyl carbon of the ester group will appear at a characteristic downfield position.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 |
| C-3 | 125 - 129 |
| C-4 | 140 - 144 |
| C-5 | 135 - 139 |
| C-6 | 150 - 154 |
| C=O | 162 - 166 |
| -OCH₃ | 53 - 56 |
The predicted values are based on the known effects of chloro-substituents on the pyridine ring and data from related compounds such as methyl 2-chloronicotinate and methyl 5,6-dichloronicotinate. nih.govnih.gov
COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations. For this compound, this experiment would primarily serve to confirm the absence of coupling for the isolated H-4 proton. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. researchgate.net For the target molecule, it would show a cross-peak between the H-4 proton and the C-4 carbon, and another cross-peak between the methyl protons and the methyl carbon, thus confirming their direct attachment.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. researchgate.net Key expected HMBC correlations for this compound would include:
The H-4 proton showing correlations to C-2, C-3, C-5, and C-6.
The methyl protons (-OCH₃) showing a correlation to the carbonyl carbon (C=O) and potentially to C-3.
These correlations would provide unequivocal evidence for the connectivity of the pyridine ring and the position of the methyl ester group.
For this compound itself, which is a planar molecule, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would not provide significant additional structural information. However, for derivatives where chiral centers or restricted rotation might exist, these experiments would be invaluable for determining the through-space proximity of protons and thus elucidating the stereochemistry.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
High-resolution mass spectrometry is essential for determining the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental formula. The presence of three chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Predicted HRMS Data for this compound:
| Ion | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ²³⁵Cl, ¹³⁷Cl) | Calculated m/z (for ¹³⁵Cl, ²³⁷Cl) | Calculated m/z (for ³³⁷Cl) |
| [M]⁺ | 252.9307 | 254.9278 | 256.9248 | 258.9219 |
| [M+H]⁺ | 253.9385 | 255.9356 | 257.9326 | 259.9297 |
The relative intensities of these isotopic peaks would follow a predictable pattern, further confirming the presence of three chlorine atoms.
The fragmentation of this compound under electron ionization (EI) conditions is expected to proceed through several characteristic pathways, including the loss of the methoxy (B1213986) radical (•OCH₃), the loss of a chlorine radical (•Cl), and the cleavage of the ester group. The fragmentation of related polychlorinated aromatic compounds often involves the sequential loss of chlorine atoms and other small neutral molecules. nih.gov
Elucidation of Fragmentation Pathways and Isotopic Patterns
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₇H₄Cl₃NO₂), the presence of three chlorine atoms results in a highly characteristic isotopic pattern.
Due to the natural abundance of chlorine isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), the molecular ion peak of a compound containing multiple chlorine atoms will appear as a cluster of peaks. inra.frlibretexts.org For a molecule with three chlorine atoms, the isotopic cluster will consist of four main peaks corresponding to the different combinations of these isotopes: (³⁵Cl)₃, (³⁵Cl)₂(³⁷Cl), (³⁵Cl)(³⁷Cl)₂, and (³⁷Cl)₃. The expected relative intensities of the molecular ion cluster (M, M+2, M+4, M+6) can be calculated and are a key feature in identifying the presence of three chlorine atoms. researchgate.neteawag.ch
The fragmentation of this compound under electron ionization would likely proceed through several key pathways common to esters and aromatic compounds. libretexts.orgwhitman.edu A primary fragmentation would be the loss of the methoxy group (-OCH₃) to form a stable acylium ion. Another expected fragmentation is the cleavage of the entire ester group (-COOCH₃). The highly stable trichloropyridinyl cation resulting from this fragmentation would be a prominent peak in the spectrum. Further fragmentation of the pyridine ring itself is also possible, though it is generally more resistant to fragmentation due to its aromaticity.
**Table 1: Theoretical Isotopic Cluster for the Molecular Ion of this compound (C₇H₄Cl₃NO₂) **
| Ion | m/z (Nominal) | Relative Abundance (%) |
| [M]⁺ | 253 | 100.0 |
| [M+2]⁺ | 255 | 97.8 |
| [M+4]⁺ | 257 | 31.8 |
| [M+6]⁺ | 259 | 3.4 |
| Note: This table represents a theoretical calculation of the isotopic distribution for the molecular ion. |
Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of Nicotinates and Halogens
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester group, the aromatic pyridine ring, and the carbon-chlorine bonds.
The ester group will exhibit a strong, sharp absorption band for the C=O stretching vibration, typically in the range of 1720-1740 cm⁻¹. The presence of the electronegative chlorine atoms on the pyridine ring may cause a slight shift in the position of this band. The C-O stretching vibrations of the ester will appear in the 1250-1000 cm⁻¹ region. researchgate.netresearchgate.net
The aromatic pyridine ring will show C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. jocpr.comjocpr.com The substitution pattern on the ring will influence the exact position and intensity of these bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, although their intensity may be weak due to the high degree of substitution.
The C-Cl stretching vibrations will give rise to strong absorption bands in the fingerprint region, typically between 800 and 600 cm⁻¹. The presence of multiple chlorine atoms will likely result in a complex pattern of bands in this region, which can be characteristic of the specific substitution pattern.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100-3000 | Likely weak due to substitution. |
| C=O Stretch (Ester) | 1740-1720 | Strong and sharp. |
| Aromatic C=C and C=N Stretch | 1600-1400 | Multiple bands expected. |
| C-O Stretch (Ester) | 1250-1000 | Strong to medium intensity. |
| C-Cl Stretch | 800-600 | Strong, multiple bands possible. |
| Note: These are predicted values based on typical functional group absorption ranges. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Aromaticity
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the main electronic transitions observed are π → π* and n → π*. youtube.comnih.gov
The π → π* transitions in pyridine and its derivatives typically occur at shorter wavelengths (higher energy) and have high molar absorptivity. These transitions involve the excitation of electrons from the π bonding orbitals of the aromatic system to the π* antibonding orbitals. The n → π* transitions, which involve the excitation of a non-bonding electron from the nitrogen atom to a π* antibonding orbital, occur at longer wavelengths (lower energy) and have a much lower molar absorptivity.
The presence of the three chlorine atoms on the pyridine ring is expected to have a significant effect on the UV-Vis spectrum. As electron-withdrawing groups, the chlorine atoms will cause a bathochromic (red) shift in the π → π* transitions, moving them to longer wavelengths. This is due to the stabilization of the π* orbitals. The ester group will also influence the electronic transitions.
Table 3: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λmax Range (nm) | Solvent Effects |
| π → π | 270-290 | Relatively insensitive to solvent polarity. |
| n → π | > 300 | Hypsochromic (blue) shift in polar solvents. |
| Note: These are estimated absorption ranges based on the effects of substituents on the pyridine chromophore. |
X-ray Crystallography for Solid-State Structural Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the solid-state conformation of this compound, including bond lengths, bond angles, and intermolecular interactions.
A hypothetical crystal structure would allow for the precise measurement of the C-Cl, C-N, C-C, and C=O bond lengths, which would reflect the electronic effects of the substituents. The bond angles within the pyridine ring would indicate any distortion from a perfect hexagon due to the steric and electronic influence of the chlorine and ester groups.
Computational and Theoretical Investigations of Methyl 2,5,6 Trichloronicotinate
Electronic Structure and Molecular Orbital Theory Calculations
The electronic structure of an aromatic compound like methyl 2,5,6-trichloronicotinate is fundamental to understanding its reactivity and spectroscopic properties. Computational methods, particularly molecular orbital theory, provide a framework for this analysis.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant parameter for molecular stability and reactivity.
For analogous compounds like nicotinic acid ethyl ester, computational studies using methods such as HF, B3LYP, and LSDA with various basis sets have been performed to determine the HOMO-LUMO energies. researchgate.net In these related systems, the HOMO is often localized on the pyridine (B92270) ring and the ester group, while the LUMO is distributed over the entire molecule. The presence of electron-withdrawing chlorine atoms on the pyridine ring of this compound is expected to lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap compared to unsubstituted methyl nicotinate (B505614), suggesting a higher propensity for charge transfer processes. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net
Table 1: Representative HOMO-LUMO Data for Analogous Aromatic Esters
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Nicotinic Acid Ethyl Ester (C1 conformer) | HF/6-311G(d,p) | -9.89 | 1.98 | 11.87 |
| Nicotinic Acid Ethyl Ester (C1 conformer) | B3LYP/6-311G(d,p) | -6.87 | -1.45 | 5.42 |
| Nicotinic Acid Ethyl Ester (C1 conformer) | LSDA/6-311G(d,p) | -5.12 | -2.87 | 2.25 |
Data is for nicotinic acid ethyl ester as a representative analog. researchgate.net
Electrostatic Potential Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. youtube.com The MEP displays the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions showing positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com
For pyridine and its derivatives, the nitrogen atom typically exhibits a region of high negative electrostatic potential, making it a primary site for electrophilic attack or protonation. researchgate.netnih.gov However, the strong electron-withdrawing effects of the three chlorine atoms and the ester group in this compound would significantly alter the electron distribution. The chlorine atoms would create positive potential regions (σ-holes) on their outer surfaces, making them potential sites for halogen bonding. researchgate.netnih.gov The carbon atoms attached to the chlorine atoms are expected to have a significant positive potential, rendering them susceptible to nucleophilic attack. The carbonyl oxygen of the ester group would be a site of negative potential.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful computational method for optimizing molecular geometry and predicting spectroscopic properties with a good balance of accuracy and computational cost. nih.govscholarsresearchlibrary.com
Vibrational Frequencies and Simulated IR Spectra
DFT calculations can predict the vibrational frequencies of a molecule, which can be correlated with experimental infrared (IR) and Raman spectra. For related pyridine derivatives, such as 2,3-dichloropyridine (B146566), DFT calculations have been used to assign vibrational modes. scholarsresearchlibrary.com
For this compound, characteristic vibrational frequencies would include:
C=O stretching of the ester group, typically in the range of 1700-1750 cm⁻¹. nih.gov
Pyridine ring stretching vibrations, usually observed in the 1400-1600 cm⁻¹ region. ijera.com
C-Cl stretching vibrations, which would appear at lower frequencies.
C-O stretching of the ester group.
CH₃ group vibrations .
The calculated frequencies are often scaled by a factor to improve agreement with experimental data. nih.gov
Table 2: Predicted Vibrational Frequencies for an Analogous Chlorinated Pyridine
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/LANL2DZ) |
| C-C stretching | 1533 |
| C-C-H in-plane bending + C-C stretching | 1377 |
| Ring deformation | 974 |
| C-C-H out-of-plane bending | 801 |
| C-C-C in-plane bending | 725 |
| C-N-C-Cl torsion | 435 |
Data is for 2,3-dichloropyridine as a representative analog. scholarsresearchlibrary.com
NMR Chemical Shift Prediction and Comparison with Experimental Data
Computational methods, including DFT and machine learning approaches, can predict nuclear magnetic resonance (NMR) chemical shifts. nih.govmdpi.comnih.gov The chemical shift of a nucleus is highly sensitive to its local electronic environment.
Predictive models can achieve high accuracy, often with a mean absolute error of less than 0.2 ppm for ¹H shifts. mdpi.com Such predictions are invaluable for structure verification.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. For this compound, a key reaction would be nucleophilic aromatic substitution (SNAr), where one or more chlorine atoms are displaced by a nucleophile.
The pyridine ring is generally electron-deficient, and this effect is amplified by the three chlorine atoms, making the ring highly susceptible to nucleophilic attack. youtube.com Computational studies on similar chloropyridines show that the reaction proceeds through a Meisenheimer-like intermediate. youtube.comnih.gov The position of nucleophilic attack would be directed by the electronic and steric effects of the substituents. The chlorine atoms at the 2- and 6-positions are particularly activated towards nucleophilic substitution. lookchem.com
DFT calculations can map out the potential energy surface of the reaction, identifying the transition state and the activation energy barrier. This provides insights into the reaction kinetics and the regioselectivity of the substitution. libretexts.orgutexas.edu
Transition State Characterization for SNAr and Cross-Coupling Reactions
A critical aspect of understanding the reactivity of this compound involves the characterization of transition states in key reactions such as Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions. Theoretical chemistry provides powerful tools to elucidate the high-energy, transient structures that govern the rates and regioselectivity of these transformations.
However, a detailed search of scientific literature and computational chemistry databases did not yield any specific studies that have characterized the transition state geometries, vibrational frequencies, or bond characteristics for SNAr or cross-coupling reactions involving this compound. Such a study would typically involve the use of quantum mechanical methods, like Density Functional Theory (DFT), to model the reaction pathway and identify the saddle point on the potential energy surface corresponding to the transition state.
For a hypothetical SNAr reaction on this compound, one would expect the formation of a Meisenheimer complex as a key intermediate or transition state. The characterization would involve analyzing the bond lengths between the incoming nucleophile and the carbon atom of the pyridine ring, as well as the bond to the leaving chloride group. The high degree of chlorination on the pyridine ring would significantly influence the stability and geometry of such a transition state.
Energy Profiles and Rate-Determining Steps
The construction of a reaction energy profile is fundamental to understanding the kinetics and thermodynamics of a chemical process. This profile maps the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. The highest energy barrier on this profile corresponds to the rate-determining step of the reaction.
Regrettably, no published studies were found that present a detailed energy profile for any reaction of this compound, including SNAr or cross-coupling reactions. A computational investigation would calculate the relative energies of the reactants, intermediates, transition states, and products. This would allow for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the factors controlling the reaction rate and feasibility. The electron-withdrawing nature of the three chlorine atoms and the ester group would be expected to significantly lower the activation energy for nucleophilic attack on the pyridine ring.
Quantitative Structure-Reactivity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity or biological activity. These models are invaluable for predicting the properties of new compounds without the need for extensive experimental testing.
A thorough literature search did not uncover any QSAR studies specifically developed for or including this compound to predict its reactivity. Developing a QSAR model for a series of substituted nicotinates would involve calculating a range of molecular descriptors (e.g., electronic, steric, and topological) and correlating them with experimentally determined reaction rates or equilibrium constants. Due to the lack of published reactivity data for a series of compounds analogous to this compound, the development of a specific QSAR model is not currently feasible based on available information.
Solvent Effects and Conformation Analysis through Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. The choice of solvent can have a profound impact on reaction rates and equilibria, and MD simulations can provide atomic-level insights into these effects.
There are no specific molecular dynamics simulation studies in the published literature that focus on this compound. Such a study would be valuable for understanding its conformational preferences, particularly the orientation of the methyl ester group relative to the pyridine ring, and how this is influenced by different solvent environments. MD simulations could also be used to model the solvation shell around the molecule, providing insights into solute-solvent interactions that could influence its reactivity.
Future Directions and Emerging Research Trends for Methyl 2,5,6 Trichloronicotinate
Sustainable and Eco-Friendly Synthetic Methodologies for Halogenated Pyridines
The synthesis of halogenated pyridines, including precursors to Methyl 2,5,6-trichloronicotinate, is undergoing a significant shift towards green and sustainable practices. nih.gov Traditional methods often rely on harsh reagents and volatile organic solvents, prompting the development of more environmentally conscious alternatives. rsc.orgrasayanjournal.co.in Key areas of innovation include the use of green catalysts, solvent-free reaction conditions, multicomponent one-pot reactions, and the application of enabling technologies like microwave and ultrasonic irradiation. nih.gov
Researchers are actively exploring metal-catalyzed cross-coupling processes which are highly atom-economic, minimizing waste. rsc.org There is also a strong emphasis on replacing hazardous halogenating agents with safer, more sustainable alternatives. rsc.org The development of catalyst- and solvent-free synthetic methods represents a significant advance, offering cleaner reactions, high yields, and simplified product purification. researchgate.netsemanticscholar.orgrsc.org These approaches not only reduce the environmental footprint but also enhance the economic viability of synthesizing complex molecules. rasayanjournal.co.in
| Parameter | Traditional Synthetic Methods | Green & Sustainable Methodologies |
|---|---|---|
| Solvents | Often uses volatile and hazardous organic solvents. | Employs green solvents (e.g., water, bio-based solvents) or solvent-free conditions. nih.govresearchgate.net |
| Catalysts | May use stoichiometric, often toxic, reagents. | Focuses on recyclable, non-toxic, or green catalysts; catalyst-free approaches are also explored. nih.govresearchgate.net |
| Energy Input | Conventional heating, often requiring long reaction times. | Utilizes energy-efficient methods like microwave or ultrasonic irradiation to shorten reaction times. nih.govrasayanjournal.co.in |
| Atom Economy | Can be low, with significant byproduct formation. | High, especially in multicomponent and atom-economic reactions like cross-couplings. rsc.orgrasayanjournal.co.in |
| Waste Generation | Often produces significant amounts of chemical waste. | Minimized through solvent reduction, catalyst recycling, and higher reaction efficiency. rasayanjournal.co.in |
Machine Learning and AI in Reaction Prediction and Optimization for Derivatization
| Application Area | Role of Machine Learning & AI | Impact on Derivatization |
|---|---|---|
| Reaction Prediction | Predicts the major product(s) of a chemical reaction. cam.ac.uk | Reduces trial-and-error experimentation. |
| Yield & Rate Prediction | Forecasts the yield and speed of a reaction under various conditions. chemeurope.comeurekalert.org | Aids in selecting high-yield pathways and optimizing reaction conditions. rjptonline.org |
| Retrosynthesis | Suggests potential synthetic routes to a target molecule. | Provides novel and efficient strategies for synthesizing derivatives. |
| Reaction Optimization | Identifies optimal reaction parameters (temperature, solvent, catalyst) for maximum yield. | Streamlines the process of scaling up reactions. chemeurope.com |
| Library Design | Generates focused libraries of molecules with desired properties for screening. | Accelerates the discovery of new drug candidates and materials. syrris.com |
Flow Chemistry and Automated Synthesis Platforms for High-Throughput Exploration
Flow chemistry and automated synthesis platforms are transforming the way chemical libraries are generated and reactions are optimized. syrris.comwhiterose.ac.uk Unlike traditional batch processing, flow chemistry involves the continuous pumping of reagents through a reactor, offering precise control over reaction parameters such as temperature, pressure, and mixing. acs.org This technology enables improved reaction efficiency, enhanced safety when handling reactive intermediates, and greater reproducibility. syrris.comacs.org
When coupled with high-throughput experimentation (HTE), automated flow platforms can rapidly screen a vast array of reaction conditions, substrates, and catalysts. whiterose.ac.ukrsc.org This combination is particularly powerful for exploring the reactivity of complex scaffolds like this compound, allowing for the rapid generation of diverse derivative libraries for biological screening. syrris.com These automated systems can integrate synthesis with downstream processes like purification and analysis, creating a seamless workflow that accelerates the discovery cycle from initial hit to lead compound optimization with no need for re-optimization during scale-up. syrris.comacs.org
| Feature | Traditional Batch Processing | Automated Flow Chemistry |
|---|---|---|
| Process Type | Discontinuous; reactants are mixed in a single vessel. | Continuous; reagents are pumped through a reactor. whiterose.ac.uk |
| Heat & Mass Transfer | Often limited, can lead to poor reproducibility. | Superior, due to high surface-area-to-volume ratio. acs.org |
| Safety | Handling of hazardous intermediates can be risky at scale. | Inherently safer as only small volumes are reacting at any given time. acs.org |
| Scalability | Scaling up often requires significant re-optimization. | Direct scalability by running the system for a longer duration. syrris.com |
| Throughput | Lower; reactions are typically run sequentially. | High; enables rapid screening of conditions and generation of libraries. rsc.org |
| Automation | Automation can be complex and limited in scope. | Easily integrated with robotic systems for fully autonomous operation. researchgate.net |
Catalyst-Free and Green Solvent Approaches in Reactivity Studies
A major thrust in modern chemical research is the reduction or elimination of harmful substances, leading to the exploration of catalyst-free reactions and the use of green solvents. researchgate.net Reactivity studies on compounds like this compound are increasingly being conducted under these more sustainable conditions. rsc.org Green solvents, which are bio-based or have a lower environmental impact, are being investigated as replacements for conventional volatile organic compounds. nih.gov For instance, solvents like cyclopentyl methyl ether and the bio-based Cyrene have been shown to be effective alternatives to traditional non-polar solvents like hexane (B92381) and toluene. nih.govacs.org
Even more impactful is the trend towards solvent-free, or neat, reactions. nih.gov Performing reactions without a solvent can lead to higher concentrations, faster reaction rates, and significantly simplified workup procedures, as the need for solvent removal is eliminated. rasayanjournal.co.in These conditions often reduce waste and can sometimes allow for a reduction in catalyst loading or even proceed without a catalyst altogether. semanticscholar.orgrsc.orgnih.gov Adopting these approaches not only aligns with the principles of green chemistry but can also lead to more efficient and cost-effective synthetic processes. rsc.org
| Conventional Solvent | Green Alternative(s) | Key Advantages of Green Alternative |
|---|---|---|
| Hexane | Cyclopentyl methyl ether (CPME) | Higher boiling point, lower peroxide formation. nih.gov |
| Toluene | Cyrene, CPME | Bio-based (Cyrene), less toxic, better performance in some reactions. nih.govacs.org |
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable sources, less toxic. |
| Dimethylformamide (DMF) | Dimethyl sulfoxide (B87167) (DMSO), Cyrene | Lower toxicity profile, bio-based options. acs.org |
| Any Volatile Organic Solvent | Solvent-Free (Neat) Conditions | Eliminates solvent waste, simplifies purification, can increase reaction rates. rsc.org |
Exploration of Unconventional Reactivity and Novel Transformations
Future research on this compound will likely focus on uncovering new modes of reactivity and developing novel chemical transformations that go beyond standard nucleophilic aromatic substitution. The highly functionalized nature of the pyridine (B92270) ring offers a rich playground for chemical innovation. One area of growing interest is C–H functionalization, an atom-economical strategy that allows for the direct conversion of carbon-hydrogen bonds into new functional groups, bypassing the need for pre-functionalized starting materials. rsc.org
The development of new synthetic pathways that allow for unusual or unique substitution patterns is another key trend. northumbria.ac.uk For example, constructing the pyridine ring through a [2+2+2] cycloaddition strategy can provide access to a diversity of products that are not easily accessible through traditional methods. northumbria.ac.uk Furthermore, the invention of novel halogen transfer reagents and methodologies, particularly those amenable to modern techniques like continuous flow synthesis, can provide more efficient and selective ways to introduce or exchange halogen atoms on the pyridine core. acs.org These explorations into unconventional reactivity are crucial for expanding the chemical space accessible from this versatile building block and for creating molecules with unique properties and functions.
| Novel Transformation | Description | Potential Application for Halogenated Pyridines |
|---|---|---|
| C–H Functionalization | Directly converts a C–H bond to a C-C or C-heteroatom bond, avoiding pre-functionalization steps. rsc.org | Allows for late-stage derivatization at positions not easily accessed by traditional methods. |
| [2+2+2] Cycloaddition | Constructs the six-membered pyridine ring from three two-atom building blocks. northumbria.ac.uk | Enables the synthesis of polysubstituted pyridines with unique and diverse substitution patterns. northumbria.ac.uk |
| Photoredox Catalysis | Uses light to initiate redox reactions, enabling transformations under mild conditions. | Could facilitate novel cross-coupling or radical-based derivatization reactions. |
| Electrosynthesis | Uses electricity to drive chemical reactions, often avoiding harsh oxidants or reductants. | Offers a green and sustainable method for functionalizing the pyridine ring. |
| Halogen Transfer Reactions | Employs specific reagents to transfer a halogen atom to a substrate, often with high selectivity. acs.org | Provides a controlled method for further halogenation or for creating intermediates for subsequent couplings. acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
